4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene
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Overview
Description
4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is an organic compound with the molecular formula C11H13BrOS. It is characterized by the presence of a bromine atom, a cyclobutoxy group, and a methylsulfanyl group attached to a benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclobutoxy-2-(methylsulfanyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction Reactions: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as 4-amino-1-cyclobutoxy-2-(methylsulfanyl)benzene.
Oxidation Reactions: 4-bromo-1-cyclobutoxy-2-(methylsulfinyl)benzene or 4-bromo-1-cyclobutoxy-2-(methylsulfonyl)benzene.
Reduction Reactions: 1-cyclobutoxy-2-(methylsulfanyl)benzene.
Scientific Research Applications
4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene involves its interaction with various molecular targets. The bromine atom and the methylsulfanyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects on the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-methyl-2-(methylsulfonyl)benzene
- 1-bromo-4-[(methylsulfanyl)methyl]benzene
- 4-bromo-1-cyclobutoxy-2-(methylsulfonyl)benzene
Uniqueness
4-bromo-1-cyclobutoxy-2-(methylsulfanyl)benzene is unique due to the presence of the cyclobutoxy group, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Properties
CAS No. |
2763754-91-0 |
---|---|
Molecular Formula |
C11H13BrOS |
Molecular Weight |
273.2 |
Purity |
95 |
Origin of Product |
United States |
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